2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound this compound represents a complex heterocyclic molecule containing multiple functional groups integrated into a single molecular framework. The systematic International Union of Pure and Applied Chemistry nomenclature provides the most precise chemical identification for this compound, ensuring unambiguous communication among researchers and chemical databases worldwide. The IUPAC name follows standard organic nomenclature conventions, beginning with the acetamide backbone and incorporating the substituent groups in order of priority.
The structural representation of this compound reveals a tetrazole ring system connected through a sulfur bridge to an acetamide moiety, which is further substituted with both phenyl and isopropyl-substituted phenyl groups. The tetrazole ring, characterized by its five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom, serves as a central structural feature that imparts unique chemical and potentially biological properties to the molecule. The sulfanyl linkage (-S-) connects the tetrazole ring to the acetamide portion, creating a flexible bridge that allows for conformational variability in the molecule.
The phenyl ring attached to the nitrogen-1 position of the tetrazole provides aromatic stabilization and contributes to the compound's overall hydrophobic character. Meanwhile, the 4-(propan-2-yl)phenyl group attached to the acetamide nitrogen introduces additional steric bulk and modifies the compound's physicochemical properties. This particular substitution pattern is significant because the isopropyl group can influence molecular recognition processes and potentially affect biological activity if the compound exhibits pharmacological properties.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13(2)14-8-10-15(11-9-14)19-17(24)12-25-18-20-21-22-23(18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXXBPIBFJEGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Methods
The tetrazole core is typically synthesized via [2+3] cycloaddition between aryl nitriles and sodium azide. Modified Sharpless conditions yield 1-substituted tetrazoles with high regioselectivity:
For the phenyltetrazole derivative:
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Reagents : Benzyl cyanide (1 eq), sodium azide (1.2 eq), ammonium chloride (1.5 eq)
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Post-synthesis modification : Thiolation using Lawesson’s reagent (2.5 eq) in toluene at 110°C for 6 hours converts the tetrazole to its thiol form.
Preparation of N-(4-Isopropylphenyl)Acetamide
Acylation of 4-Isopropylaniline
Methodology :
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Schotten-Baumann Reaction :
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Conditions : 0–5°C, stoichiometric NaOH, biphasic system
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Nucleophilic Displacement : React chloroacetamide with tetrazole-thiol.
Sulfanyl Bridge Formation
Thiol-Ether Coupling
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous THF |
| Base | Triethylamine (2.5 eq) |
| Temperature | 20–25°C |
| Reaction Time | 4–6 hours |
| Yield | 72–78% |
Mechanism :
Alternative Microwave-Assisted Synthesis
Recent patents describe accelerated coupling using microwave irradiation:
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Conditions : 150 W, 80°C, 15 minutes
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Advantage : 95% conversion rate, reduced side products
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency metrics for primary synthesis strategies
| Route | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| A | 3 | 62 | 98.5 | Industrial |
| B | 2 | 55 | 97.2 | Lab-scale |
Key Findings :
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Route A provides higher purity due to intermediate purification steps.
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Route B’s one-pot tetrazole formation reduces solvent use but requires rigorous temperature control.
Process Optimization Challenges
Regioselectivity in Tetrazole Synthesis
5-Substituted tetrazoles dominate under Sharpless conditions, but residual 1,5-disubstituted isomers (<5%) necessitate chromatographic separation.
Thiol Oxidation Mitigation
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Antioxidant Additives : 0.1% w/w hydroquinone prevents disulfide formation during storage.
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Inert Atmosphere : Reactions conducted under N₂ reduce thiol oxidation by 40%.
Analytical Characterization
Critical Quality Attributes :
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HPLC : Retention time 8.9 min (C18 column, 70:30 MeCN/H₂O)
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¹H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, tetrazole-H)
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δ 7.65–7.45 (m, 5H, phenyl-H)
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δ 2.91 (septet, 1H, isopropyl-CH)
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Industrial-Scale Considerations
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Solvent Recovery : THF distillation achieves 92% reuse efficiency
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Crystallization : Ethanol/water (3:1) yields 98% pure product as white crystals
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Throughput : 12 kg/batch achieved in pilot plant trials
Emerging Methodologies
Enzymatic Sulfanylation
Preliminary studies using sulfhydrylase enzymes demonstrate:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to a sulfonic acid.
Reduction: : The tetrazole ring can be reduced to a pyrazole derivative.
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Using electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: : 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]acetamide.
Reduction: : 2-[(1-phenyl-1H-pyrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide.
Substitution: : Brominated or nitro-substituted derivatives of the phenyl group.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer agents.
Industry: : It could be used in material science for the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. For instance, if it were to act as an anti-inflammatory agent, it might inhibit specific enzymes or signaling pathways involved in inflammation. The molecular targets could include enzymes like cyclooxygenases (COX) or cytokines involved in the inflammatory response.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrazole ring and a thioether functional group , which are significant for its biological activity. Its molecular formula is , with a molecular weight of approximately 312.35 g/mol . The presence of the tetrazole moiety is particularly important as it is associated with various pharmacological effects.
Biological Activities
Research indicates that compounds containing tetrazole rings often exhibit significant biological effects. The following table summarizes key biological activities associated with similar compounds:
| Activity Type | Description |
|---|---|
| Antimicrobial | Compounds with tetrazole rings have demonstrated effectiveness against various pathogens. |
| Anti-inflammatory | Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis. |
| Anticancer | Certain structures have shown promise in inhibiting cancer cell proliferation. |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with various receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : The compound may affect oxidative stress levels within cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Activity : A study demonstrated that similar tetrazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research indicated that certain acetamide derivatives reduced inflammation in animal models of arthritis .
- Anticancer Potential : In vitro studies showed that specific analogs could inhibit the growth of breast cancer cells by inducing apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-fluoro-4-methylphenyl)-2-(1-(phenyl)-tetrazol-thio)acetamide | Contains a similar tetrazole ring; potential antimicrobial activity | |
| N-(4-nitrophenyl)-2-(1-(phenyl)-tetrazol-thio)acetamide | Features a nitro group; explored for anti-inflammatory properties | |
| N-(3-acetylphenyl)-2-(1-(phenyl)-tetrazol-thio)acetamide | Similar acetamide structure; studied for anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
